N-Ethyl-2,2,2-trifluoroethanamine

Description

Contextual Significance of Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the strongest of all elements, and the strength of the carbon-fluorine bond contribute to the unique characteristics of organofluorine compounds. numberanalytics.comwikipedia.org These properties often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug molecules. numberanalytics.comchemicalbook.com Consequently, an estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org

The applications of fluorinated compounds extend beyond medicine to materials science, where they are used in the production of polymers with high thermal and chemical stability, and in agriculture as effective pesticides. numberanalytics.comwikipedia.org The ability to strategically incorporate fluorine atoms into organic scaffolds has become a powerful tool for chemists seeking to fine-tune molecular properties for specific applications.

Positioning of N-Ethyl-2,2,2-trifluoroethanamine within Fluorinated Amine Chemistry

Within the broad class of fluorinated organic molecules, fluorinated amines represent a particularly important subclass. The amine functional group is a common feature in biologically active compounds, and the addition of fluorine can significantly modulate their basicity and reactivity. This compound is a key example of a trifluoroethylamine derivative. The trifluoromethyl group (CF3) is a prominent fluorine-containing substituent known to impact the fat solubility and metabolic stability of molecules. nih.gov

This compound serves as a versatile synthon, or building block, for introducing the N-ethyl-2,2,2-trifluoroethyl moiety into larger, more complex molecules. rsc.org Its utility stems from its role as a platform chemical in the synthesis of N-trifluoroethylated amines, which are valuable in medicinal and agrochemical research. rsc.org The unique steric and electronic properties of the trifluoroethylamine function, such as its tetrahedral stereochemistry and reduced basicity compared to non-fluorinated analogs, make it an excellent replacement for the planar peptide bond in medicinal chemistry. researchgate.net

Historical Overview of Research Trends in Trifluoroethylamine Derivatives

Research into trifluoroethylamine derivatives has evolved significantly over the years. Early work, dating back to the mid-20th century, focused on the fundamental synthesis and characterization of these compounds. acs.org One of the earliest methods for preparing 2,2,2-trifluoroethylamine (B1214592) hydrochloride involved the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile. cdnsciencepub.com

A significant advancement came with the use of lithium aluminum hydride for the reduction of trifluoroacetamide (B147638), providing a more direct route to 2,2,2-trifluoroethylamine hydrochloride in high yields. cdnsciencepub.com More recent research has focused on expanding the synthetic utility of trifluoroethylamine derivatives. For instance, N-2,2,2-trifluoroethylisatin ketimines, derived from trifluoroethylamine, have emerged as important intermediates in organocatalytic asymmetric cycloaddition reactions since 2015, opening new avenues for the synthesis of complex chiral molecules. nih.gov Current trends also include the development of novel catalytic methods for N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. rsc.org

Below is a data table summarizing key properties of this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C4H8F3N | C4H9ClF3N |

| Molecular Weight | 127.11 g/mol | 163.57 g/mol nih.gov |

| CAS Number | 454-38-6 | 1080474-98-1 nih.gov |

| Boiling Point | 68-69 °C | Not applicable |

| IUPAC Name | This compound | This compound;hydrochloride nih.gov |

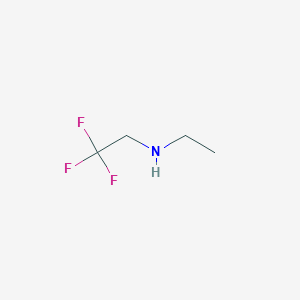

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-2-8-3-4(5,6)7/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQKFGQPVBTZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509423 | |

| Record name | N-Ethyl-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58171-47-4 | |

| Record name | N-Ethyl-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of N Ethyl 2,2,2 Trifluoroethanamine and Its Analogues

Synthetic Routes via Precursor 2,2,2-Trifluoroethylamine (B1214592)

2,2,2-Trifluoroethylamine serves as a fundamental building block in the synthesis of various agrochemicals and pharmaceuticals. google.comkangmei.com Its preparation can be achieved through several established chemical transformations.

Key industrial and laboratory-scale methods for synthesizing 2,2,2-trifluoroethylamine involve the reduction of nitrogen-containing functional groups or the amination of trifluoroethyl derivatives.

The reduction of trifluoroacetamide (B147638) presents a direct route to 2,2,2-trifluoroethylamine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). cdnsciencepub.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether. For instance, trifluoroacetamide dissolved in anhydrous ether can be added slowly to a suspension of lithium aluminum hydride, also in anhydrous ether, to maintain a gentle reflux. cdnsciencepub.com This method has been reported to produce 2,2,2-trifluoroethylamine hydrochloride in yields ranging from 68-75%. cdnsciencepub.com It is noted that when using concentrated solutions, the reaction can be vigorous, necessitating careful control of the addition rate and dilution of the reagents. cdnsciencepub.com

Table 1: Reduction of Trifluoroacetamide

| Reducing Agent | Solvent | Product | Reported Yield |

| Lithium Aluminum Hydride | Anhydrous Ether | 2,2,2-Trifluoroethylamine Hydrochloride | 68-75% cdnsciencepub.com |

Table 2: Catalytic Hydrogenation of Acetonitrile (as an analogue)

| Catalyst | System | Product | Faradaic Efficiency |

| Pd/C | PEM electrolyzer | Ethylamine | 43.8% at 200 mA cm⁻² nih.govescholarship.org |

| Copper-based | Alkaline media | Ethylamine | 86% at 100 mA cm⁻² escholarship.org |

| CuO@Cu | Self-supported heterostructure | Ethylamine | Approaching 100% nih.gov |

The reaction of 2,2,2-trifluoroethyl sulfonates with ammonia (B1221849) provides a viable method for producing 2,2,2-trifluoroethylamine. google.com Sulfonates such as 2,2,2-trifluoroethyl methanesulfonate (B1217627) and 2,2,2-trifluoroethyl p-toluenesulfonate can be used as starting materials. In a typical procedure, the trifluoroethyl sulfonate is heated with aqueous ammonia in a solvent like dimethyl sulfoxide (B87167) (DMSO) in an autoclave. For example, reacting 2,2,2-trifluoroethyl methanesulfonate with 28% aqueous ammonia at 150°C for 5 hours resulted in a 79% yield of 2,2,2-trifluoroethylamine. google.com A similar reaction with 2,2,2-trifluoroethyl p-toluenesulfonate under slightly modified conditions also yielded the desired amine. google.com An important advantage of this method is the minimal formation of the bis(2,2,2-trifluoroethyl)amine (B1329507) byproduct. google.com Other amination strategies include the reaction of 2,2,2-trifluoroethyl halides with ammonia. google.com

Table 3: Amination of 2,2,2-Trifluoroethyl Sulfonates

| Substrate | Reagent | Solvent | Temperature | Time | Yield |

| 2,2,2-Trifluoroethyl methanesulfonate | 28% aq. NH₃ | DMSO | 150°C | 5 hours | 79% google.com |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 28% aq. NH₃ | DMSO | 150°C | 3 + 2 hours | Not specified google.com |

Once 2,2,2-trifluoroethylamine is obtained, the ethyl group can be introduced via N-alkylation to yield N-Ethyl-2,2,2-trifluoroethanamine.

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. researchgate.net However, this reaction can often lead to a mixture of primary, secondary, and tertiary amines, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. libretexts.orgmasterorganicchemistry.com To achieve selective N-ethylation of 2,2,2-trifluoroethylamine, careful control of reaction conditions is necessary. The reaction would involve treating 2,2,2-trifluoroethylamine with an ethylating agent such as ethyl bromide, ethyl iodide, or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The use of an excess of the primary amine can favor the formation of the secondary amine. libretexts.org

Alternative approaches to control selectivity include reductive amination, which involves reacting the primary amine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent. libretexts.orgorganic-chemistry.org Another strategy involves using specific catalysts, such as Al₂O₃–OK, which has been shown to be effective for the N-alkylation of amines with alkyl halides at room temperature. researchgate.net

While direct examples for the ethylation of 2,2,2-trifluoroethylamine are not abundant in the provided search results, the general principles of amine alkylation apply. libretexts.orgmasterorganicchemistry.com The synthesis of related N-substituted trifluoroethyl amines has been documented, for example, through the reaction of 2,2,2-trifluoroethylamine with other electrophiles. prepchem.com

N-Alkylation Strategies for Introducing the Ethyl Moiety

Alternative Synthetic Approaches and Functionalizations

Recent research has expanded the toolbox for synthesizing trifluoroethylamine derivatives, moving beyond traditional methods to more sophisticated and efficient strategies. These include leveraging transition-metal catalysis for direct C-H bond functionalization and developing novel N-trifluoroethylation protocols.

Palladium-Catalyzed C–H Bond Functionalizations Leading to Trifluoroethylamine Derivatives

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and selective introduction of functional groups into organic molecules, including the synthesis of trifluoroethylamine derivatives. nih.gov This strategy circumvents the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. nih.gov

One notable advancement is the direct trifluoroethylation of aromatic systems. Researchers have developed a mild and efficient palladium-catalyzed process that utilizes a highly active trifluoroethyl(mesityl)iodonium salt. This method allows for the selective trifluoroethylation of various aromatic compounds at room temperature, achieving high yields of up to 95% in a short reaction time of 1.5 to 3 hours and demonstrating tolerance to a broad range of functional groups. nih.gov

Furthermore, palladium catalysis has been successfully applied to the functionalization of sp³ C-H bonds in 2,2,2-trifluoroethylamine derivatives. A study demonstrated the palladium-catalyzed allylation of N-(1-substituted-2,2,2-trifluoroethyl)aldimines with allyl tert-butyl carbonate. This reaction proceeds through the generation of an azomethine ylide intermediate, facilitated by the coordination of the imine to the palladium catalyst. The method provides access to 1-allylated 2,2,2-trifluoroethylamine derivatives bearing a tetrasubstituted carbon stereocenter. jst.go.jp The presence of a 2-pyridyl group on the imine was found to be crucial for the reaction's efficiency. jst.go.jp

| Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Aromatic compounds | Trifluoroethyl(mesityl)iodonium salt | Trifluoroethylated arenes | up to 95 | nih.gov |

| Pd(0) catalyst | N-(1-substituted-2,2,2-trifluoroethyl)aldimine | Allyl tert-butyl carbonate | 1-Allylated 2,2,2-trifluoroethylamine derivatives | - | jst.go.jp |

N-Trifluoroethylation Reactions Utilizing 2,2,2-Trifluoroethylamine Derivatives

The direct introduction of the trifluoroethyl group onto a nitrogen atom is a key transformation in the synthesis of N-substituted trifluoroethylamine derivatives. Various methods have been developed to achieve this, ranging from catalyst-free approaches to transition-metal-catalyzed reactions. rsc.orgnih.gov

A practical and catalyst-free reductive trifluoroethylation of amines has been reported, using the stable and inexpensive trifluoroacetic acid as the fluorine source. nih.gov This method demonstrates remarkable functional group tolerance and can be performed in conventional glassware without the rigorous exclusion of moisture or oxygen. nih.gov It allows for the direct trifluoroethylation of secondary amines and a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid to yield medicinally relevant tertiary β-fluoroalkylamines. nih.gov

In the realm of catalyzed reactions, N-2,2,2-trifluoroethylisatin ketimines have proven to be versatile synthons. nih.gov These derivatives have been employed in a variety of organocatalytic reactions, including [3+2] and [3+4] cycloadditions, to generate complex trifluoromethyl-containing spirooxindole derivatives with high diastereoselectivities and, in many cases, excellent enantioselectivities. nih.gov For instance, a highly efficient asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with methyleneindolinones, catalyzed by a bifunctional squaramide-tertiary amine, yields potentially bioactive spirooxindole derivatives in excellent yields (84–99%) and stereoselectivities. nih.gov

More recent developments include the N-trifluoromethylation of amines using carbon disulfide and silver fluoride, which offers a single-step synthesis of N-CF₃ compounds from readily available secondary amines. chinesechemsoc.orgchinesechemsoc.org This method tolerates various functional groups, including amides and carbamates. chinesechemsoc.orgchinesechemsoc.org

| Method | Substrates | Reagents | Key Features | Reference |

| Catalyst-free reductive trifluoroethylation | Secondary amines; Primary amines and aldehydes | Trifluoroacetic acid, Silane reductant | Operationally simple, high functional group tolerance | nih.gov |

| Organocatalytic cycloaddition | N-2,2,2-trifluoroethylisatin ketimines | Various electrophiles | Access to complex spirocyclic structures, high stereoselectivity | nih.gov |

| N-Trifluoromethylation | Secondary amines | Carbon disulfide, Silver fluoride | Single-step synthesis, tolerance of amides and carbamates | chinesechemsoc.orgchinesechemsoc.org |

Enantioselective Synthesis of Chiral α-Trifluoromethylamines

The development of stereoselective methods to access chiral α-trifluoromethylamines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govacs.org Both organocatalytic and metal-catalyzed approaches have been successfully employed to achieve high levels of enantioselectivity.

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. nih.gov Several organocatalytic asymmetric methodologies have been developed for the synthesis of chiral α-trifluoromethylamines.

One successful approach involves the asymmetric isomerization of trifluoromethyl imines. A highly enantioselective catalytic isomerization using a novel chiral organic catalyst has been reported to produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities. nih.govbrandeis.edu This method is particularly noteworthy for its ability to generate chiral aliphatic trifluoromethylated amines, a significant challenge in the field. nih.gov Cinchona alkaloid derivatives bearing a hydrogen-bond donor moiety have been shown to be effective bifunctional catalysts for this transformation. nih.gov

Aldol reactions with trifluoroacetophenones as acceptors, promoted by organocatalysts, yield chiral α-aryl, α-trifluoromethyl tertiary alcohols, which are valuable intermediates. nih.gov For example, Singh's catalyst has been shown to efficiently promote this transformation in a highly enantioselective manner, affording products with up to 95% ee. nih.gov

Furthermore, organocatalytic enantioselective α-trifluoromethylation of aldehydes using photoredox catalysis has been developed. This dual catalytic system, combining an iridium photocatalyst and a chiral imidazolidinone catalyst, allows for the synthesis of α-trifluoromethyl aldehydes with high efficiency and enantioselectivity. organic-chemistry.org These aldehydes can then be converted to the corresponding chiral α-trifluoromethyl amines. organic-chemistry.org

| Organocatalytic Method | Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Isomerization | Chiral Brønsted Acid (Cinchona alkaloid derivative) | Trifluoromethyl imines | Chiral α-trifluoromethylamines | High | nih.govbrandeis.edu |

| Asymmetric Aldol Reaction | Singh's catalyst | Trifluoroacetophenones and Aldehydes | Chiral α-aryl, α-trifluoromethyl tertiary alcohols | up to 95% | nih.gov |

| Photoredox Organocatalysis | Iridium photocatalyst and Chiral imidazolidinone | Aldehydes and Trifluoromethyl iodide | Chiral α-trifluoromethyl aldehydes | High | organic-chemistry.org |

| Asymmetric [3+2] Cycloaddition | Bifunctional squaramide-tertiary amine | N-2,2,2-trifluoroethylisatin ketimines and Methyleneindolinones | Chiral trifluoromethyl-containing spirooxindoles | 62–>99% | nih.gov |

Metal-Catalyzed Asymmetric Transformations

In addition to organocatalysis, metal-catalyzed asymmetric transformations have proven to be highly effective for the synthesis of chiral α-trifluoromethylamines. nih.gov

Copper-catalyzed reactions have been a mainstay in this area. A notable example is the copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylimines, which are generated in situ from the corresponding hemiaminals. This method provides a route to chiral α,α,α-trifluoromethylamines. dntb.gov.ua

Biocatalysis offers a green and highly selective alternative. Engineered enzymes have been utilized for the enantioselective synthesis of α-trifluoromethyl amines. For instance, engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus have been developed to catalyze the asymmetric N-H carbene insertion of acceptor-acceptor alkyl 2-diazo-3,3,3-trifluoropropanoates into aryl amines. acs.orgnih.gov This biocatalytic platform can achieve up to >99% yield and 95:5 enantiomeric ratio. acs.orgnih.gov

Palladium catalysis has also been instrumental in the development of asymmetric methods. For example, a Pd-catalyzed enantioselective allylation of N-fluorenyl trifluoromethyl imine with allylic acetates, using a phosphinooxazoline (PHOX) ligand, affords polysubstituted chiral α-trifluoromethyl amines with high enantioselectivities. acs.org

| Metal Catalyst | Ligand/Cofactor | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Copper | Chiral phosphine | Nucleophilic addition | N-phosphinoylimines and Diorganozinc reagents | Chiral α,α,α-trifluoromethylamines | - | dntb.gov.ua |

| Engineered Cytochrome c₅₅₂ | Heme c cofactor | N-H carbene insertion | Aryl amines and Alkyl 2-diazo-3,3,3-trifluoropropanoates | Chiral α-trifluoromethyl amino esters | up to 95:5 er | acs.orgnih.gov |

| Palladium | Phosphinooxazoline (PHOX) | Asymmetric allylation | N-fluorenyl trifluoromethyl imine and Allylic acetates | Polysubstituted chiral α-trifluoromethyl amines | High | acs.org |

Advanced Computational and Theoretical Studies Applied to N Ethyl 2,2,2 Trifluoroethanamine Systems

Quantum Mechanical Simulations of Reaction Energetics and Pathways

Quantum mechanical simulations are pivotal in understanding the fundamental aspects of chemical reactions involving N-Ethyl-2,2,2-trifluoroethanamine. These methods allow for the detailed exploration of reaction mechanisms, energetics, and the stability of transient species, which are often challenging to study experimentally.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. By calculating the electron density of the system, DFT methods can accurately predict the potential energy surface of a reaction, identifying transition states and reaction intermediates. For instance, in reactions such as N-alkylation or acylation, DFT can model the nucleophilic attack of the amine nitrogen, providing insights into the activation energy barriers and the influence of the electron-withdrawing trifluoromethyl group on the reaction pathway.

Theoretical studies on related fluoroalkylamines demonstrate that DFT calculations, often using hybrid functionals like B3LYP or M06-2X, can effectively map out the energy profiles of complex reaction sequences. These calculations can help in understanding the step-by-step process of bond formation and cleavage, which is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Computational Analysis of Intermediate Stability

By comparing the calculated energies of different possible intermediates, researchers can predict the most likely reaction pathway. This is particularly valuable in complex reaction networks where multiple competing pathways may exist. The insights gained from these computational analyses guide the development of selective synthetic methodologies.

Molecular Recognition and Interaction Modeling

The way this compound interacts with other molecules is fundamental to its behavior in various chemical and biological systems. Molecular dynamics (MD) simulations and other modeling techniques are employed to study these non-covalent interactions in detail. MD simulations, for instance, can model the behavior of this compound in a solvent, revealing how it forms hydrogen bonds and other electrostatic interactions.

These simulations provide a dynamic picture of the intermolecular forces at play, which is essential for understanding solubility, miscibility, and the formation of complexes. For example, modeling the interaction of this compound with a receptor site in a biological system can offer insights into its potential pharmacological activity. The trifluoromethyl group can significantly alter the binding affinity and selectivity compared to its non-fluorinated analog, ethylamine.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization. For this compound, theoretical calculations can provide predicted vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be made. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical predictions aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure and providing insights into the electronic environment of the different nuclei within the molecule.

Table 1: Calculated Geometric Parameters of this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | 1.53 |

| C-N | 1.47 |

| N-H | 1.01 |

| C-F | 1.35 |

| C-H (ethyl) | 1.09 |

| Bond Angles (degrees) | |

| C-C-N | 111.5 |

| H-N-H | 107.0 |

| F-C-F | 108.5 |

| C-N-H | 110.0 |

Table 2: Predicted Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-31G(d) level of theory. Frequencies are unscaled.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 2980 | C-H stretching (ethyl) |

| δ(CH₂) | 1460 | CH₂ scissoring |

| ν(C-F) | 1150 | C-F stretching (asymmetric) |

| ν(C-N) | 1080 | C-N stretching |

| ν(C-C) | 950 | C-C stretching |

Specialized Research Applications of N Ethyl 2,2,2 Trifluoroethanamine and Its Derivatives

Strategic Use as a Chemical Building Block in Organic Synthesis

N-Ethyl-2,2,2-trifluoroethanamine, and its parent compound 2,2,2-trifluoroethylamine (B1214592), serve as foundational building blocks in the synthesis of more complex molecules. The presence of the trifluoroethyl group is critical for introducing fluorine into a target structure. A significant application involves its use in the preparation of N-2,2,2-trifluoroethylisatin ketimines, which are versatile synthons for constructing intricate molecular frameworks.

Derivatives of this compound, particularly N-2,2,2-trifluoroethylisatin ketimines, have proven instrumental in facilitating the synthesis of complex, multi-ring structures. These ketimines act as 1,3-dipoles in cycloaddition reactions, a powerful method for building five-membered rings. Research has demonstrated their successful application in organocatalytic asymmetric [3+2] cycloaddition reactions.

For instance, in 2015, researchers first synthesized N-2,2,2-trifluoroethylisatin ketimines and used them in a cascade reaction with cinnamaldehyde (B126680). scbt.com This method efficiently produced chiral spirooxindole derivatives, which are core structures in many biologically active compounds, with excellent control over the three-dimensional arrangement of atoms (diastereoselectivities of 10:1–>20:1 dr and enantioselectivities of 88–>99% ee). scbt.com Further research has expanded this methodology, reacting these ketimines with other partners like methyleneindolinones and β,γ-unsaturated α-keto esters to create highly complex trifluoromethyl-containing spiro-fused heterocyclic systems. scbt.com

Table 1: Examples of Complex Architectures from N-2,2,2-trifluoroethylisatin Ketimines

| Reactant Partner | Catalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

| Cinnamaldehyde | Prolinol silyl (B83357) ether | Chiral spirooxindole derivatives | 10:1–>20:1 | 88–>99% | 58–98% |

| Methyleneindolinones | Bifunctional squaramide-tertiary amine | Trifluoromethyl-containing spirooxindole derivatives | >20:1 | 62–>99% | 84–99% |

| β,γ-unsaturated α-keto esters | DABCO | Trifluoromethyl bispiro-[oxindole-pyrrolidine-chromanone] derivatives | 10:1–>20:1 | N/A | 70–91% |

The utility of this compound as a building block extends to the synthesis of a wide array of fluorinated derivatives beyond spirocycles. The parent amine, 2,2,2-trifluoroethylamine, is a precursor for compounds with potential applications in medicine and agriculture. nih.gov For example, it is used to prepare substituted anilines and guanidine (B92328) derivatives. nih.gov

The N-2,2,2-trifluoroethylisatin ketimine synthon, derived from the trifluoroethylamine core, has been used to generate complex trifluoromethyl spiro-fused[succinimide-pyrrolidine-oxindole] derivatives through reactions with maleimides under phase transfer catalysis. scbt.com A key advantage of this approach is the ability to generate significant molecular complexity and a variety of fluorinated compounds from a common starting material, with gram-scale preparations demonstrating the potential for broader application. scbt.com

Contributions to Materials Science Research

Based on the available research, there is no specific information detailing the use of this compound for the design and modification of advanced polymeric systems. While the related compound 2,2,2-trifluoroethylamine has been noted to react with chloromethyl polystyrene resin for use in Mem-field synthesis, specific applications for the N-ethyl derivative in polymer chemistry are not documented in the searched scientific literature. kangmei.com

Methodological Applications in Analytical Chemistry

There is no evidence in the researched literature to suggest that this compound is used as a derivatizing agent in chromatographic techniques. In analytical chemistry, particularly gas chromatography (GC), amines are typically the analytes that are derivatized to improve their volatility and thermal stability for analysis. This process involves reacting the amine with a derivatizing agent, not using the amine as the agent itself. For instance, a related compound, 2,2,2-trifluoroethanol, has been used to derivatize carboxylic acid herbicides for GC analysis. acs.org However, no similar methodological application for this compound has been found.

Reagent for Mass Spectrometry Analyses

While this compound itself is not commonly documented as a direct derivatizing reagent in mass spectrometry, its structural analog, 2,2,2-trifluoroethylamine (TFEA), is utilized in derivatization protocols to enhance the sensitivity of liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Derivatization is a technique used to chemically modify an analyte to improve its chromatographic behavior, ionization efficiency, or detection sensitivity.

In a notable application, TFEA was employed in a two-step in-matrix derivatization protocol for the simultaneous quantification of trace amines, their precursors, and metabolites in plasma. This method involved an initial derivatization with propionic anhydride, followed by a reaction with 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide (EDC) in combination with TFEA to target carboxylic acid groups. This derivatization strategy was crucial for achieving high sensitivity in the LC-MS/MS assay.

The use of TFEA in this context highlights the utility of the trifluoroethylamino moiety in enhancing the analytical detection of challenging analytes. The trifluoromethyl group can improve the volatility and ionization efficiency of the derivatized molecules, leading to better performance in mass spectrometric detection.

Optimization of Spectroscopic Detection Limits

The optimization of detection limits is a critical aspect of analytical chemistry, particularly for the analysis of low-abundance biomolecules. The use of fluorinated derivatizing agents, such as the related compound 2,2,2-trifluoroethylamine (TFEA), has been shown to significantly improve the sensitivity of spectroscopic detection methods, especially in the context of mass spectrometry.

A key challenge in analyzing trace amines in biological matrices is their low concentrations and the presence of interfering substances. The derivatization with TFEA, as part of a broader derivatization strategy, was instrumental in achieving low limits of quantification (LOQ) for several trace amines in human plasma. For instance, the LOQ for 2-phenylethylamine was 0.2 nmol/L, and for tyramine (B21549) and N-methyltyramine, it was 0.1 nmol/L. These low detection limits underscore the effectiveness of using fluorinated reagents to enhance the signal in mass spectrometry, thereby allowing for the accurate measurement of trace analytes.

The enhanced sensitivity afforded by the trifluoroethyl group is attributed to its electron-withdrawing nature, which can improve the ionization efficiency of the derivatized analyte in the mass spectrometer's ion source. This leads to a stronger signal and, consequently, a lower detection limit.

Engagement in Chemical Biology Research Methodologies

Derivatives of this compound have found significant applications in chemical biology, where they are used to investigate complex biological processes such as enzyme kinetics, protein-ligand interactions, and the mechanisms of chemical carcinogenesis.

The introduction of a trifluoroethyl group can significantly alter the biological activity of a molecule, making derivatives of this compound valuable tools for studying enzyme kinetics and protein-ligand interactions.

A study investigating the biological actions of dopamine (B1211576) analogs synthesized N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine and compared its activity on adenylate cyclase with its non-fluorinated counterpart and dopamine itself. nih.gov While both the N-ethyl and the N-trifluoroethyl dopamine analogs exhibited relaxant effects in isolated rabbit renal and ear arteries, the N-trifluoroethyldopamine analog showed only a weak effect on adenylate cyclase stimulation at a concentration of 1 x 10⁻⁴ M. nih.gov This differential activity highlights how the trifluoroethyl substitution can modulate the interaction of a ligand with its protein target, providing insights into the structure-activity relationships of the dopamine receptor.

Furthermore, N-2,2,2-trifluoroethylisatin ketimines, which are derivatives of 2,2,2-trifluoroethylamine, have been extensively used as synthons in organocatalytic reactions to create complex, biologically active spirooxindole derivatives. mdpi.com These studies, while not directly involving this compound, demonstrate the broader utility of the trifluoroethylamino scaffold in generating compound libraries for screening and identifying novel modulators of biological pathways.

A significant area of research involving derivatives of this compound is in the field of chemical carcinogenesis, particularly in understanding the mechanisms of DNA alkylation by nitrosamines. The derivative N-nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) has been a subject of such studies.

Research has shown that F-3-NDEA is a carcinogen in rats, inducing tumors primarily in the esophagus and nasal cavity. nih.gov The carcinogenic effect of nitrosamines is generally attributed to their metabolic activation to electrophilic species that can alkylate DNA, leading to mutations if not repaired. nih.gov

In vitro metabolism studies with rat liver microsomes revealed that F-3-NDEA undergoes de-ethylation, a key metabolic activation step. nih.gov However, the dealkylation of the fluorinated ethyl group was found to be strongly inhibited. nih.gov This suggests that the metabolic activation of F-3-NDEA likely proceeds through the hydroxylation of the α-carbon of the non-fluorinated ethyl group, leading to the formation of an ethylating agent that can then react with DNA. This is a crucial mechanistic insight, as it points to the specific metabolic pathway responsible for the compound's carcinogenicity.

The general mechanism of DNA alkylation by nitrosamines involves their metabolic conversion to diazonium ions, which are potent alkylating agents. These can react with various nucleophilic sites on DNA bases, with O⁶-alkylguanine being a particularly mutagenic lesion. While the specific DNA adducts formed by F-3-NDEA have not been explicitly detailed in the provided search results, the established carcinogenicity and the evidence for metabolic activation strongly suggest that DNA alkylation is the primary mode of action.

Below is a table summarizing the carcinogenic effects of N-nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) in male Sprague-Dawley rats.

Table 1: Carcinogenicity of N-nitroso-(2,2,2-trifluoroethyl)ethylamine (F-3-NDEA) in Rats. nih.gov

| Dose Level | Route of Administration | Primary Tumor Sites | Carcinogenic Outcome |

|---|---|---|---|

| Not specified | Gavage (twice weekly) | Esophagus, Nasal Cavity | Treatment-related tumors observed at all dose levels |

Future Perspectives and Emerging Avenues in N Ethyl 2,2,2 Trifluoroethanamine Research

Innovations in Green Synthetic Methodologies

The future production of N-Ethyl-2,2,2-trifluoroethanamine will increasingly rely on green and sustainable methods that minimize waste, energy consumption, and the use of hazardous materials. Traditional methods for producing fluorinated compounds often involve harsh reagents and generate significant byproducts. dovepress.com In contrast, emerging green methodologies offer more environmentally benign alternatives.

Key areas of innovation include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, leading to higher yields and purity. This technology is particularly well-suited for handling highly reactive or gaseous reagents that are often used in fluorination, improving safety and efficiency.

Biocatalysis: The use of enzymes to catalyze the synthesis of fluorinated amines is a promising green approach. Enzymes can operate under mild conditions (neutral pH, room temperature) and exhibit high selectivity, reducing the need for protecting groups and complex purification steps.

Eco-Friendly Solvents: Research into replacing traditional volatile organic compounds with greener alternatives, such as two-phase systems using fluoroalcohols and water, is gaining traction. rsc.org These systems can enhance reaction rates and simplify product separation, contributing to a more sustainable process. rsc.org

Photoredox Catalysis: This technique uses light to drive chemical reactions, often under very mild conditions. Photoredox-catalyzed methods are being developed for the efficient trifluoromethylation of various molecules, a process that could be adapted for the synthesis of this compound precursors. dovepress.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Amines

| Methodology | Advantages | Challenges | Potential for this compound |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Use of hazardous reagents (e.g., SbF3, HF), high energy consumption, significant waste generation. dovepress.com | Current standard but likely to be replaced by greener alternatives. |

| Flow Chemistry | Enhanced safety, higher yields, better process control, easy scalability. | Initial setup cost, potential for channel clogging. | High potential for safe, efficient, and scalable industrial production. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Limited enzyme stability and availability for specific fluorination reactions. | Promising for producing specific, chirally pure versions of the compound. |

| Fluoroalcohol-Water Systems | Improved reaction rates, simplified product recovery, reduced use of volatile organic solvents. rsc.org | Limited to reactions compatible with aqueous environments. | Excellent potential for cleaner, more efficient laboratory and industrial synthesis. |

Development of Highly Selective Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of highly selective catalysts is crucial for producing this compound efficiently and with desired chemical properties. Future research will focus on catalysts that can control specific aspects of the molecule's formation.

Promising catalytic strategies include:

Asymmetric Catalysis: For applications where a specific 3D structure (chirality) is required, particularly in pharmaceuticals, asymmetric catalysts are essential. Research into chiral catalysts, such as those derived from cinchona alkaloids or featuring chiral phosphonium (B103445) salts, can enable the synthesis of specific enantiomers of this compound derivatives. nih.gov

C-F and C-N Bond Formation Catalysts: The creation of the carbon-fluorine and carbon-nitrogen bonds is fundamental to synthesizing this molecule. Advances in transition-metal catalysis, particularly with earth-abundant metals like copper and nickel, are providing new, cost-effective ways to form these bonds. mdpi.comnih.gov Photocatalysis using materials like titanium dioxide (TiO2) also presents a sustainable route for C-F bond formation. acs.org

Umpolung Reactions: Catalytic systems that can reverse the normal reactivity of a functional group (an "umpolung" reaction) open up new synthetic pathways. For instance, asymmetric umpolung reactions involving trifluoroethylisatin ketimines have been developed to create complex, trifluoromethyl-containing molecules. nih.gov

Integration into Novel Functional Material Designs

The unique properties imparted by fluorine atoms make this compound an attractive component for next-generation functional materials. The strong C-F bond and the specific interactions of fluorine can lead to materials with enhanced stability and novel functionalities. rsc.org

Future applications in materials science may include:

Fluoropolymers: Incorporating this compound into polymers can create materials with low surface energy, high thermal stability, and chemical resistance, suitable for advanced coatings and membranes. man.ac.uk

Liquid Crystals: The polarity and shape of fluorinated molecules can influence the alignment of molecules in liquid crystal displays. The trifluoroethyl group could be used to fine-tune the properties of liquid crystals for faster switching times and lower power consumption.

Organic Electronics: Fluorinated compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of materials, potentially leading to more efficient devices.

Sol-Gel Materials: Fluorination can increase the hydrophobicity of materials created through sol-gel processes. rsc.org This allows for the creation of water-repellent surfaces and materials with tailored hydrophilic-lipophilic balances.

Table 2: Potential Impact of this compound on Functional Materials

| Material Type | Key Property Conferred by Fluorination | Potential Application |

|---|---|---|

| Polymers | High thermal and oxidative stability, low surface energy. man.ac.uk | High-performance coatings, chemically resistant seals, gas separation membranes. |

| Liquid Crystals | Altered polarity and intermolecular interactions. | Advanced displays with improved performance characteristics. |

| Organic Semiconductors | Modified electronic properties, enhanced stability. | More efficient and durable organic electronic devices (OLEDs, OPVs). |

| Sol-Gel Materials | Increased hydrophobicity, tunable surface properties. rsc.org | Water-repellent coatings, specialized sensors, and encapsulation materials. |

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers fertile ground for the application of this compound, particularly in medicinal chemistry and chemical biology. ed.ac.uk The fluorine atoms in the molecule serve as a unique tag that can be exploited in various biological studies.

Emerging avenues at this interface include:

¹⁹F NMR Probes: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for studying biological systems because naturally occurring fluorine is virtually absent in the body. nih.govrsc.org this compound can be incorporated into larger molecules, such as drugs or peptides, to act as a ¹⁹F NMR probe. This allows researchers to monitor how these molecules interact with proteins or other biological targets in real-time, providing valuable insights into drug mechanisms and protein function. beilstein-journals.orgnih.gov

Metabolic Stability in Drug Design: Replacing hydrogen atoms with fluorine in a drug candidate can often enhance its metabolic stability, meaning it is broken down more slowly in the body. The trifluoroethyl group of this compound can be used as a structural motif in new drug designs to improve their pharmacokinetic properties. acs.org

Enzyme and Pathway Engineering: Understanding how enzymes process fluorinated compounds can lead to the development of new biocatalysts and engineered metabolic pathways. ed.ac.uk This research could enable the sustainable production of complex, fluorinated molecules for pharmaceutical and other applications. ed.ac.uk

Q & A

Q. What are the recommended synthetic routes for preparing N-Ethyl-2,2,2-trifluoroethanamine in a laboratory setting?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,2,2-trifluoroethyl halides (e.g., chloride or bromide) with ethylamine under controlled basic conditions. Alternatively, reductive amination of trifluoroacetone with ethylamine using sodium cyanoborohydride or similar reducing agents is viable. Ensure inert atmosphere (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates . Purification typically involves fractional distillation or preparative GC to isolate the volatile amine.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹⁹F NMR : To confirm trifluoromethyl group integration and absence of fluorinated impurities.

- GC-MS : For purity assessment and molecular ion verification (expected m/z ≈ 141 for the parent ion).

- FT-IR : To identify N-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Cross-reference spectral data with computational simulations (e.g., DFT) or literature for validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure, as fluorinated amines can penetrate latex .

- Work in a fume hood to prevent inhalation of volatile vapors.

- Neutralize waste with dilute HCl before disposal to stabilize reactive amine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. For example:

- Boiling Point : Use differential scanning calorimetry (DSC) under controlled pressure to verify values.

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring to assess decomposition pathways .

Cross-validate findings with high-purity samples synthesized via orthogonal routes .

Q. What experimental strategies are recommended for studying the reactivity of this compound in nucleophilic or catalytic reactions?

- Methodological Answer :

- Nucleophilic Reactions : Test reactivity with electrophiles (e.g., acyl chlorides) in anhydrous THF or DMF, using Schlenk-line techniques to exclude moisture.

- Catalytic Applications : Screen transition-metal catalysts (e.g., Pd/C or CuI) for C-N coupling reactions, monitoring by in situ ¹⁹F NMR to track intermediate formation .

Optimize reaction conditions (temperature, solvent polarity) via DoE (Design of Experiments) to maximize yield .

Q. How can this compound be utilized as a building block in medicinal chemistry research?

- Methodological Answer :

- Incorporate into fluorinated analogs of bioactive amines (e.g., neurotransmitter derivatives) to enhance metabolic stability or BBB penetration.

- Use reductive amination or Ugi reactions to generate diverse trifluoromethylated scaffolds. Validate pharmacokinetic properties (e.g., logP, plasma stability) using in vitro assays .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.